B Lal,
R D Kumar,
R Alagarsamy,
D Shanmuga Sundaram,
O Bhutia,
A Roychoudhury
PMID: 34272109
DOI:
10.1016/j.bjoms.2020.12.019
Abstract
Carnoy's solution (CS) is routinely used as adjuvant therapy in the management of odontogenic keratocyst (OKC) and a few other benign lesions. The purpose of this study was to explore the evidence of its application and efficacy in benign lesions other than OKC. We have systematically reviewed published articles to identify the evidence of CS in benign jaw lesions other than OKC following the PRISMA guidelines. The search was conducted in PubMed, Google Scholar, Semantic Scholar, and Cochrane Library database, to find relevant articles from 1980 to March 2020. Finally, 39 studies were analysed in this review. It included studies where CS was used as an adjunct for the benign lesion of the jaw and followed for a minimum of 6 months. Thirty-nine studies with 11 different types of lesion were reported where CS was used as an adjuvant and application time was restricted to 3-5minutes. Recurrence were reported only in ameloblastoma cases [unicystic=10.98% (10/91), mixed=18.18% (26/143)]. Meta-analysis was not possible as all studies were non-controlled in nature. Based on the available data, there was no strong evidence for the use of CS as an adjuvant in the benign lesion of the jaw. Prospective and randomised control studies are recommended for the best stratification for the use of CS.
Akinbobola Peace Otitoju,
Ishaya Yohanna Longdet,
Taiwo Emmanuel Alemika,
Vikram Prakash Gota
PMID: 34368899
DOI:
10.1186/s43046-021-00075-3
Abstract
Globally, head and neck cancer is the sixth most common cancer. Despite the advancement in treatment, drug resistance remains a major cause for setback. In an earlier work, the authors reported that Boswellia dalzielii (Hutch) stem bark exhibited dose-dependent cytotoxicity in head and neck cancer cells, AW8507. Therefore, the cell death induction effect of Boswellia dalzielii stem bark chloroform extract in head and neck cancer cell line, AW8507, and its derived constituent on cell cycle and apoptosis proteins was further investigated.
The cell death induction activity of the Boswellia dalzielii stem bark chloroform fraction (CLBD) in AW8507 was determined using Annexin V-FITC/PI staining in flow cytometry. High-performance liquid chromatography-mass spectrometry was employed for compounds analysis of the CLBD, and reverse virtual screening was used to identify the mechanism of action of the compound, acetyl-11-keto-beta-boswellic acid, that was elucidated in the Boswellia dalzielii chloroform fraction.
The data obtained showed that Boswellia dalzielii stem bark Chloroform extract increased the percentage of cells presenting for early apoptosis from 4.14 to 10.10% in AW8507 cells. High-performance liquid chromatography-mass spectrometry analysis of the chloroform fraction identified acetyl-11-keto-beta-boswellic acid. Reverse virtual screening on selected proteins showed that acetyl-11-keto-beta-boswellic acid is a multi-protein target compound. It binds preferably to phosphorylated-cyclin dependent kinase 1 (p-CDK1) (binding score = - 9.2 kcal/mol), blocking the activation of cyclin B-CDK1 needed for cell cycle progression at G2/M phase of the cell cycle. Acetyl-11-keto-beta-boswellic acid also binds more tightly with αβ tubulin (binding score = 8.9 kcal/mol) than with the standard drug, docetaxel (binding score = 8.3 kcal/mol).
The results obtained confirmed the culpability of Boswellia dalzielii-derived acetyl-11-keto-beta-boswellic acid in the obstruction of the cell cycle progression in head and neck cancer cell line, AW8507; and the induction of apoptosis earlier reported for Boswellia dalzielii (Hutch) stem bark. Additional in vitro and/or in vivo studies would be required to validate in silico observations.
Sang Hyup Han,
Jeong Hee Han,
Sang Hak Han,
Hae Sung Kim,
Jin Won Lee
PMID: 34281858
DOI:
10.21873/anticanres.15191
Abstract
To compare the number of lymph nodes (LNs) detected when using Carnoy's solution (CS) versus 10% neutral buffered formalin (NBF) to fix specimens after radical gastrectomy for gastric cancer.
LNs were routinely detected using NBF until 2020, since then, for the fixation procedure, residual fat was fixed in CS for 24 hours and dissected again for the detection of further LNs. Of 143 specimens, 117 were included in the NBF group and 26 in the CS group.
The mean numbers of LNs examined were 27.85±14.89 and 36.30±12.41 in the NBF and CS groups, respectively (p=0.008). The mean number of additional LNs detected using CS was 8.07±2.91, of which 0.38±1.02 were metastatic. Additional LNs were found in all patients of the CS group, and all were ≤3 mm. Of the 26 patients in the CS group, metastatic LNs were detected in four, disease in two of whom was up-staged.
CS is an appropriate alternative to NBF for the fixation of gastric cancer specimens, and more LNs were detected in the resected specimens fixed when using CS compared with NBF.
Luke J Ney,
Kim L Felmingham,
Raimondo Bruno,
Allison Matthews,
David S Nichols
PMID: 33957361
DOI:
10.1016/j.jpba.2021.114103
Abstract
Understanding the role of endogenous cannabinoids (endocannabinoids) in disease is of increasing importance. However, tools to investigate endocannabinoid levels in humans are limited. In the current study, we report a simplified sample preparation method for quantifying endocannabinoids and steroid hormones in hair using liquid-liquid extraction combined with ultra performance liquid chromatography coupled to tandem mass spectrometry. The fully validated method is at least R
= 0.99 linear between 5 and 1,000 pg/mg for each analyte and the detection limits are at or below 0.50 pg/mg for cortisol, progesterone, oleoylethanolamide, and arachidonoyl ethanolamide, and 2.65 pg/mg for 2-arachidonoyl glycerol. Sequential extraction of hair samples revealed that multiple extractions may be required for quantitative recovery of steroids. However endogenous cannabinoids were efficiently recovered using a single sample extraction. The method was applied to a psychosocial stress study where participants provided samples of both hair and saliva. Endogenous hair arachidonoyl ethanolamide levels were negatively associated with resting, but not stressed, salivary cortisol levels in healthy participants. This simplified method enables the detailed study of hormonal and endocannabinoids in human hair with high sensitivity.
Jesse D Bengtsson,
James G Wallis,
John Browse
PMID: 34047968
DOI:
10.1007/978-1-0716-1362-7_1
Abstract
Analysis of plant lipids provides insights into a range of biological processes, from photosynthetic membrane function to oil seed engineering. Many lipid extraction protocols are tailored to fit a specific lipid class. Here we describe a procedure for extraction of glycerolipids from vegetative tissue. This procedure is designed for 1 gram of tissue per sample but maybe scaled for larger samples.
Hao Wang,
Zeyu Xi,
Shuai Huang,
Rui Ding,
Yang Gao,
Yongguo Liu,
Baoguo Sun,
Hongyu Tian,
Sen Liang
PMID: 33730490
DOI:
10.1021/acs.joc.0c02768
Abstract
A convenient preparation method of
-acylbenzoxazines has been developed, in which phenols react with nitriles and dimethyl sulfoxide (DMSO) in the presence of a catalytic amount of (COCl)
in CH
CN or chloroform to afford the corresponding
-acylbenzoxazines in moderate-to-good yields. DMSO acts as a source of HCHO, which is generated in situ from the decomposition of a methoxydimethylsulfonium salt. A regeneration cycle of the methoxydimethylsulfonium salt is proposed, which is initiated by a catalytic amount of (COCl)
.
Anna Porfireva,
Kseniya Plastinina,
Vladimir Evtugyn,
Yurii Kuzin,
Gennady Evtugyn
PMID: 33922359
DOI:
10.3390/s21092949
Abstract
Electropolymerized redox polymers offer broad opportunities in detection of biospecific interactions of DNA. In this work, Azure A was electrochemically polymerized by multiple cycling of the potential in phosphate buffer saturated with chloroform and applied for discrimination of the DNA damage. The influence of organic solvent on electrochemical properties of the coating was quantified and conditions for implementation of DNA in the growing polymer film were assessed using cyclic voltammetry, quartz crystal microbalance, and electrochemical impedance spectroscopy. As shown, both chloroform and DNA affected the morphology of the polymer surface and electropolymerization efficiency. The electrochemical DNA sensor developed made it possible to distinguish native and thermally and chemically damaged DNA by changes in the charge transfer resistance and capacitance.
Anastasia Glinskikh,
Olga Snytnikova,
Ekaterina Zelentsova,
Maria Borisova,
Yuri Tsentalovich,
Andrey Akulov
PMID: 34067246
DOI:
10.3390/molecules26113096
Abstract
(1) Recently, metabolic profiling of the tissue in the native state or extracts of its metabolites has become increasingly important in the field of metabolomics. An important factor, in this case, is the presence of blood in a tissue sample, which can potentially lead to a change in the concentration of tissue metabolites and, as a result, distortion of experimental data and their interpretation. (2) In this paper, the metabolomic profiling based on NMR spectroscopy was performed to determine the effect of blood contained in the studied samples of brain tissue on their metabolomic profile. We used 13 male laboratory CD-1
IGS mice for this study. The animals were divided into two groups. The first group of animals (
= 7) was subjected to the perfusion procedure, and the second group of animals (
= 6) was not perfused. The brain tissues of the animals were homogenized, and the metabolite fraction was extracted with a water/methanol/chloroform solution. Samples were studied by high-frequency
H-NMR spectroscopy with subsequent statistical data analysis. The group comparison was performed with the use of the Student's test. We identified 36 metabolites in the brain tissue with the use of NMR spectroscopy. (3) For the major set of studied metabolites, no significant differences were found in the brain tissue metabolite concentrations in the native state and after the blood removal procedure. (4) Thus, it was shown that the presence of blood does not have a significant effect on the metabolomic profile of the brain in animals without pathologies.
Joy Mondal,
Ananya Das Mahapatra,
Keshab C Mandal,
Debprasad Chattopadhyay
PMID: 34041610
DOI:
10.1007/s00705-021-05093-z
Abstract
Stephania hernandifolia (Nimukho), an ethnomedicinal herb from rural Bengal, has been used traditionally for the management of nerve, skin, urinary, and digestive ailments. Here, we attempted to confirm the antiviral potential of aqueous, methanol, and chloroform extracts of S. hernandifolia against herpes simplex virus type 1 (HSV-1), the causative agent of orolabial herpes in humans, and decipher its underlying mechanism of action. The bioactive extract was standardized and characterized by gas chromatography-mass spectroscopy, while cytotoxicity and antiviral activity were evaluated by MTT and plaque reduction assay, respectively. Two HSV strains, HSV-1F and the clinical isolate VU-09, were inhibited by the chloroform extract (CE) with a median effective concentration (EC
) of 4.32 and 4.50 µg/ml respectively, with a selectivity index (SI) of 11. Time-of-addition assays showed that pre-treatment of virus-infected cells with the CE and its removal before infection reduced the number of plaques without lasting toxicity to the cell, indicating that the CE affected the early stage in the viral life cycle. The number of plaques was also reduced by direct inactivation of virions and by the addition of CE for a short time following attachment of virions. These results together suggest that modification of either the virion surface or the cell surface by the CE inhibits virus entry into the host cell.